4,4-Difluoro-3-methylpiperidin-3-ol
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Overview
Description
4,4-Difluoro-3-methylpiperidin-3-ol is a piperidine derivative characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-methylpiperidin-3-ol typically involves the fluorination of 3-methylpiperidin-3-ol. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4,4-Difluoro-3-methylpiperidin-3-one.
Reduction: 4,4-Difluoropiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-3-methylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-3-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluoropiperidine: Lacks the hydroxyl group, affecting its reactivity and interactions.
4-Fluoro-3-methylpiperidin-3-ol: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
4,4-Difluoro-3-methylpiperidin-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11F2NO |
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Molecular Weight |
151.15 g/mol |
IUPAC Name |
4,4-difluoro-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H11F2NO/c1-5(10)4-9-3-2-6(5,7)8/h9-10H,2-4H2,1H3 |
InChI Key |
WCPAQKCHLUMOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1(F)F)O |
Origin of Product |
United States |
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